4'-Hydroxychalcone
Overview
Description
4’-Hydroxychalcone is a naturally occurring chalcone, a type of flavonoid, isolated from licorice root. It is known for its hepatoprotective properties and its ability to inhibit the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This compound has garnered significant interest due to its potential therapeutic applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Hydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by bases like sodium hydroxide or potassium hydroxide .
Industrial Production Methods: Industrial production of 4’-Hydroxychalcone often involves the same Claisen-Schmidt condensation but on a larger scale. The process is optimized for higher yields and purity, often involving recrystallization and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides.
Reduction: It can be reduced to form dihydrochalcones.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Chalcone epoxides.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones.
Scientific Research Applications
4’-Hydroxychalcone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
4’-Hydroxychalcone exerts its effects primarily through the inhibition of the NF-κB pathway. It inhibits the proteasome, preventing the degradation of IκBα, an inhibitor of NF-κB. This inhibition prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of NF-κB target genes involved in inflammation and cell survival . Additionally, it induces rapid potassium release from mitochondrial vesicles, affecting mitochondrial respiration and oxidative phosphorylation .
Comparison with Similar Compounds
4’-Hydroxychalcone is compared with other chalcones such as:
- Butein
- Calomelanone
- Flavokawain C
- Homobutein
- Isoliquiritigenin
- 4-Methoxychalcone
- Phloretin
Uniqueness: 4’-Hydroxychalcone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities, particularly its potent inhibition of the NF-κB pathway .
Conclusion
4’-Hydroxychalcone is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHGNXFYLAJDIN-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859756 | |
Record name | (E)-4'-Hydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2657-25-2, 38239-52-0 | |
Record name | 4'-Hydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-one, (E)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Hydroxychalcone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-4'-Hydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Hydroxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-HYDROXYCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K338K8UOA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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